molecular formula C10H15BrN2 B1525224 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine CAS No. 1220028-14-7

5-Bromo-N-isobutyl-4-methyl-2-pyridinamine

Cat. No. B1525224
M. Wt: 243.14 g/mol
InChI Key: MXDKFPCTEGIRDH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Corrosion Inhibition

5-Bromo-N-isobutyl-4-methyl-2-pyridinamine derivatives have been studied for their corrosion inhibition properties. A study by El-Lateef et al. (2015) investigated the use of Schiff bases, including derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, as corrosion inhibitors for carbon steel in acidic media containing chloride. The results showed that these compounds are effective corrosion inhibitors, with their efficiency increasing with the inhibitor concentration (El-Lateef et al., 2015).

Synthesis of Novel Derivatives

Gulraiz Ahmad et al. (2017) focused on the synthesis of novel pyridine derivatives using 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine via a Suzuki cross-coupling reaction. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating potential applications in various biological fields (Ahmad et al., 2017).

Crystal Structure and Antitumor Activity

Zhou et al. (2015) synthesized and analyzed the stereostructures of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine enantiomers. The study explored the crystal structures and their influence on PI3Kα kinase inhibition and anticancer activity. This highlights the potential pharmaceutical applications of these compounds (Zhou et al., 2015).

Antiviral Activity

Research by Hocková et al. (2003) involved the creation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, featuring derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine. These compounds showed significant inhibitory activity against retrovirus replication in cell culture, suggesting their potential in antiviral therapies (Hocková et al., 2003).

Optical, DNA, and Antimicrobial Studies

A study by Vural and Kara (2017) focused on the spectroscopic characterization of derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, examining their optical properties, DNA interaction, and antimicrobial activities. This research provides insights into the versatile applications of these compounds in biophysical and biochemical research (Vural & Kara, 2017).

Energy Transfer in DNA

Lillicrap and Fielden (1971) studied the effect of 5-bromouracil, a compound structurally related to 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, on energy transfer in DNA and related model systems. The study provides insights into the molecular interactions and effects of brominated pyrimidines in DNA, which can be extrapolated to similar compounds like 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine (Lillicrap & Fielden, 1971).

Safety And Hazards

The safety and hazards associated with 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine are not specified in the search results .

properties

IUPAC Name

5-bromo-4-methyl-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-7(2)5-12-10-4-8(3)9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKFPCTEGIRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isobutyl-4-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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